molecular formula C11H15NO3S B13502301 tert-butyl N-(3-acetylthiophen-2-yl)carbamate

tert-butyl N-(3-acetylthiophen-2-yl)carbamate

Cat. No.: B13502301
M. Wt: 241.31 g/mol
InChI Key: HRXQRLRPEFYXTL-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-acetylthiophen-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a tert-butyl group, an acetyl group, and a thiophene ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-acetylthiophen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-acetylthiophene. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(3-acetylthiophen-2-yl)carbamate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetyl group, yielding the corresponding thiophene derivative.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-(3-acetylthiophen-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions to occur on other functional groups .

Biology: In biological research, the compound can be used to study the effects of carbamate derivatives on enzyme activity and protein interactions. It may also be used in the development of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to act as a protecting group makes it valuable in the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a useful building block in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-acetylthiophen-2-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate bond can be cleaved under acidic conditions, releasing the free amine for further reactions .

Molecular Targets and Pathways: The compound interacts with enzymes and proteins through its carbamate moiety. It can inhibit enzyme activity by forming a stable carbamate-enzyme complex, thereby blocking the active site and preventing substrate binding.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(3-acetylthiophen-2-yl)carbamate is unique due to the presence of the acetylthiophene moiety, which imparts specific reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

tert-butyl N-(3-acetylthiophen-2-yl)carbamate

InChI

InChI=1S/C11H15NO3S/c1-7(13)8-5-6-16-9(8)12-10(14)15-11(2,3)4/h5-6H,1-4H3,(H,12,14)

InChI Key

HRXQRLRPEFYXTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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